molecular formula C8H10O2S2 B043468 Methylsulfonylsulfanylmethylbenzene CAS No. 7559-62-8

Methylsulfonylsulfanylmethylbenzene

Cat. No.: B043468
CAS No.: 7559-62-8
M. Wt: 202.3 g/mol
InChI Key: ULGDVKCUYZRBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylsulfonylsulfanylmethylbenzene is an organosulfur compound characterized by the presence of both sulfonyl and sulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylsulfonylsulfanylmethylbenzene typically involves the reaction of methylsulfonyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with thiophenol to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methylsulfonylsulfanylmethylbenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfanyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or neutral pH, room temperature to 60°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperature.

    Substitution: Bromine, nitric acid; conditionspresence of a catalyst like iron(III) chloride, room temperature to 50°C.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

Methylsulfonylsulfanylmethylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its antimicrobial and anticancer properties, as it can disrupt cellular processes in pathogens and cancer cells.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methylsulfonylsulfanylmethylbenzene involves its interaction with biological molecules, particularly proteins. The sulfonyl and sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, making the compound effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Methylsulfonylsulfanylmethylbenzene can be compared with other organosulfur compounds such as:

    Methylsulfonylmethane (MSM): Known for its anti-inflammatory properties and used as a dietary supplement.

    Thiophenol: A simpler compound with a sulfanyl group attached to a benzene ring, used in organic synthesis.

    Benzene sulfonamide: Contains a sulfonyl group attached to a benzene ring, used in the synthesis of pharmaceuticals.

Uniqueness

This compound is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methylsulfonylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGDVKCUYZRBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylsulfonylsulfanylmethylbenzene
Reactant of Route 2
Reactant of Route 2
Methylsulfonylsulfanylmethylbenzene
Reactant of Route 3
Reactant of Route 3
Methylsulfonylsulfanylmethylbenzene
Reactant of Route 4
Reactant of Route 4
Methylsulfonylsulfanylmethylbenzene
Reactant of Route 5
Methylsulfonylsulfanylmethylbenzene
Reactant of Route 6
Methylsulfonylsulfanylmethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.